![molecular formula C20H22O7S2 B3461606 4-{4-[4-(3-Oxo-butane-1-sulfonyl)-phenoxy]-benzenesulfonyl}-butan-2-one](/img/structure/B3461606.png)
4-{4-[4-(3-Oxo-butane-1-sulfonyl)-phenoxy]-benzenesulfonyl}-butan-2-one
Overview
Description
4-{4-[4-(3-Oxo-butane-1-sulfonyl)-phenoxy]-benzenesulfonyl}-butan-2-one is a complex organic compound characterized by the presence of sulfonyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[4-(3-Oxo-butane-1-sulfonyl)-phenoxy]-benzenesulfonyl}-butan-2-one typically involves multiple steps. One common approach is the sulfonylation of phenoxybenzenes followed by the introduction of the butanone moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone and sulfonyl groups, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary alcohols.
Scientific Research Applications
4-{4-[4-(3-Oxo-butane-1-sulfonyl)-phenoxy]-benzenesulfonyl}-butan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s sulfonyl groups can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3-Oxo-butane-1-sulfonyl)-phenoxy]-benzenesulfonyl}-butan-2-one involves its interaction with molecular targets through its sulfonyl and ketone groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Perfluorobutanesulfonyl fluoride: Known for its use in organic synthesis and as a sulfonylating agent.
Sulfone derivatives containing 1,3,4-oxadiazole moieties: These compounds exhibit antibacterial activity and are used in agricultural applications.
Uniqueness: 4-{4-[4-(3-Oxo-butane-1-sulfonyl)-phenoxy]-benzenesulfonyl}-butan-2-one is unique due to its specific combination of sulfonyl and ketone groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Properties
IUPAC Name |
4-[4-[4-(3-oxobutylsulfonyl)phenoxy]phenyl]sulfonylbutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7S2/c1-15(21)11-13-28(23,24)19-7-3-17(4-8-19)27-18-5-9-20(10-6-18)29(25,26)14-12-16(2)22/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNNJLNGLSFXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CCC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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